Cas no 499771-20-9 (2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione)

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione structure
499771-20-9 structure
商品名:2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione
CAS番号:499771-20-9
MF:C13H14N2O3
メガワット:246.26186
MDL:MFCD04115418
CID:841208
PubChem ID:2801580

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione 化学的及び物理的性質

名前と識別子

    • 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione
    • 2-(1,4-OXAZINAN-2-YLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
    • 2-(morpholin-2-ylmethyl)isoindole-1,3-dione
    • DB-071073
    • DTXSID80384279
    • 499771-20-9
    • SCHEMBL1177318
    • 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
    • MFCD04115418
    • 2-[(morpholin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • AKOS013153481
    • 2-Morpholin-2-ylmethyl-isoindole-1,3-dione
    • AS-44991
    • SB65665
    • EN300-149118
    • 2-(1,4-Oxazinan-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, AldrichCPR
    • CS-0270295
    • AB9829
    • MDL: MFCD04115418
    • インチ: InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)8-9-7-14-5-6-18-9/h1-4,9,14H,5-8H2
    • InChIKey: UXEHWYCZZGPXOH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=O)N(CC3CNCCO3)C2=O

計算された属性

  • せいみつぶんしりょう: 246.10000
  • どういたいしつりょう: 246.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

  • ゆうかいてん: 138 °C
  • PSA: 58.64000
  • LogP: 0.53770

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione セキュリティ情報

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-149118-2.5g
2-[(morpholin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
499771-20-9
2.5g
$329.0 2023-06-08
Enamine
EN300-149118-0.25g
2-[(morpholin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
499771-20-9
0.25g
$144.0 2023-06-08
abcr
AB227524-1g
2-(1,4-Oxazinan-2-ylmethyl)-1H-isoindole-1,3(2H)-dione; .
499771-20-9
1g
€129.00 2025-02-19
Enamine
EN300-149118-10000mg
2-[(morpholin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
499771-20-9 90.0%
10000mg
$1091.0 2023-09-28
Enamine
EN300-149118-100mg
2-[(morpholin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
499771-20-9 90.0%
100mg
$138.0 2023-09-28
1PlusChem
1P006XJH-250mg
2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione
499771-20-9 95%
250mg
$128.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340965-250mg
2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione
499771-20-9 95+%
250mg
¥949.00 2024-05-11
TRC
M759575-50mg
2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione
499771-20-9
50mg
$ 70.00 2022-06-03
Enamine
EN300-149118-5.0g
2-[(morpholin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
499771-20-9
5g
$596.0 2023-06-08
eNovation Chemicals LLC
Y1254321-250mg
2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione
499771-20-9 95%
250mg
$225 2024-06-07

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione 関連文献

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dioneに関する追加情報

Introduction to 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione (CAS No. 499771-20-9)

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 499771-20-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The compound’s molecular structure comprises an isoindoline core substituted with a morpholine moiety, which imparts distinct chemical and biological properties that make it a valuable candidate for further investigation.

The isoindoline ring system is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets in diverse ways. Its rigid planar structure and electron-rich nature allow for favorable interactions with enzymes and receptors. The incorporation of the morpholin-2-ylmethyl group further enhances the compound’s pharmacological profile by introducing additional hydrogen bonding capabilities and steric bulk, which can modulate binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, isoindoline derivatives have shown promise in various disease areas, including oncology, inflammation, and neurodegeneration. The specific substitution pattern of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione positions it as a potential lead compound for further optimization towards targeted drug candidates.

One of the most compelling aspects of this compound is its versatility in chemical modification. The presence of both the isoindoline core and the morpholine substituent provides multiple sites for functionalization, enabling chemists to tailor its properties for specific biological activities. This adaptability is crucial in drug discovery pipelines, where iterative modifications are often required to achieve desired pharmacokinetic and pharmacodynamic profiles.

Recent studies have begun to explore the biological activity of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione and its derivatives. Preliminary in vitro assays suggest that this compound exhibits inhibitory effects on certain kinases and transcription factors, which are implicated in various pathological processes. These findings align with the broader trend of leveraging heterocyclic scaffolds to develop small-molecule inhibitors with high specificity.

The morpholine group in particular has been recognized for its role in enhancing drug-like properties such as solubility and metabolic stability. By integrating this moiety into the isoindoline framework, researchers aim to create compounds that not only demonstrate potent biological activity but also possess favorable pharmacokinetic characteristics. This dual focus on efficacy and pharmacokinetic optimization is a cornerstone of modern drug development strategies.

Advances in computational chemistry have also facilitated the design of novel derivatives of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione. Molecular modeling techniques allow researchers to predict how structural modifications will influence binding interactions with biological targets. This approach has accelerated the discovery process by enabling the rapid screening of virtual libraries before experimental synthesis.

The isoindoline scaffold itself has been studied extensively for its potential as an anti-cancer agent. Its ability to disrupt microtubule formation and inhibit tumor growth has been reported in several preclinical investigations. The addition of the morpholin-2-ylmethyl group may further enhance these effects by improving cell membrane permeability and target engagement.

Furthermore, the compound’s stability under various conditions makes it suitable for formulation into diverse pharmaceutical delivery systems. Whether administered orally, intravenously, or topically, maintaining chemical integrity is essential for therapeutic efficacy. The robustness of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione suggests its potential as a viable candidate for clinical translation.

As interest in targeted therapies grows, compounds like 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione are being evaluated for their ability to modulate specific disease pathways. The isoindoline core offers a platform for designing molecules that can selectively interact with overexpressed or mutated targets associated with cancer and other diseases. The morpholine substituent complements this by enhancing overall bioavailability and reducing off-target effects.

In conclusion, 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione (CAS No. 499771-20-9) represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features and demonstrated biological potential position it as a valuable asset in the quest for novel therapeutic agents. Continued research into this compound and its derivatives is likely to yield significant insights into disease mechanisms and lead to innovative treatment strategies.

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